4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease research

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 36303-10-3) is a fluorinated 4-hydroxyquinoline-2-carboxylic acid derivative. It belongs to the kynurenic acid chemotype, characterized by a 4-hydroxyquinoline-2-carboxylic acid core with a trifluoromethyl substituent at the 7-position.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 36303-10-3
Cat. No. B3262910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid
CAS36303-10-3
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(=O)O
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-7(3-5)15-8(10(17)18)4-9(6)16/h1-4H,(H,15,16)(H,17,18)
InChIKeyWIRWWNYJQQTWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic Acid (CAS 36303-10-3): Chemical Identity and Procurement-Relevant Characteristics


4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 36303-10-3) is a fluorinated 4-hydroxyquinoline-2-carboxylic acid derivative. It belongs to the kynurenic acid chemotype, characterized by a 4-hydroxyquinoline-2-carboxylic acid core with a trifluoromethyl substituent at the 7-position [1]. This compound exists in equilibrium with its 4-oxo tautomer, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid [2]. The presence of the electron-withdrawing trifluoromethyl group distinguishes it from the endogenous metabolite kynurenic acid and profoundly influences its physicochemical properties, including acidity (estimated LogP ~2.66) and hydrogen-bonding capacity (topological polar surface area ~70.4 Ų) . These features govern its solubility, permeability, and target engagement profile relative to non-fluorinated or differently substituted analogs.

Why Kynurenic Acid or Other Quinoline-2-carboxylic Acids Cannot Substitute for 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic Acid


Generic substitution within the 4-hydroxyquinoline-2-carboxylic acid class is not scientifically valid due to profound structure-activity relationship (SAR) divergences arising from the 7-trifluoromethyl group and the precise positioning of the carboxylic acid. The parent compound kynurenic acid is a promiscuous, low-potency ligand at multiple receptors (NMDA, AMPA, kainate, GPR35), whereas the introduction of a 7-CF₃ group dramatically shifts potency and selectivity [1]. Critically, the 2-carboxylic acid isomer and the 3-carboxylic acid isomer exhibit mutually exclusive pharmacological profiles: 2-carboxy-4-hydroxyquinolines potently antagonize the glycine site of NMDA receptors, while 4-hydroxyquinoline-3-carboxylic acids antagonize the inhibitory glycine receptor (GlyR) [2]. Furthermore, removal of the 4-hydroxy group (e.g., 7-(trifluoromethyl)quinoline-2-carboxylic acid) abolishes the tautomeric equilibrium essential for metal-chelation and receptor recognition [3]. These divergent mechanisms mean that even closely related quinoline carboxylic acids cannot be interchanged without altering the experimental outcome.

Quantitative Differentiation Evidence for 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic Acid Versus Closest Analogs


MAO-B Inhibition: 155-Fold Greater Potency than Kynurenic Acid

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid inhibits human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 20 nM, as determined by a fluorescence-based assay using kynuramine as substrate after 20 minutes incubation [1]. In contrast, the parent compound kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exhibits a Kᵢ of 3.1 ± 0.3 µM (3,100 nM) against human MAO-B [2]. This represents an approximately 155-fold enhancement in inhibitory potency conferred by the 7-trifluoromethyl substituent. This differential is substantially larger than the typical lipophilicity-driven potency shift observed for CF₃ introduction in other heterocyclic series.

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease research

NMDA Receptor Glycine Site Antagonism: 2-Carboxylic Acid Isomer Selectivity Versus 3-Carboxylic Acid Isomer

The 2-carboxy-4-hydroxyquinoline scaffold, to which 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid belongs, potently antagonizes the glycine co-agonist site of the NMDA receptor [1]. This is a mechanistically distinct pharmacological profile from the 3-carboxylic acid positional isomer. Specifically, 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid was demonstrated to be a purely competitive antagonist of the inhibitory glycine receptor (GlyR) rather than the NMDA receptor glycine site [2]. This positional isomerism thus dictates receptor selectivity: the 2-carboxylic acid targets the excitatory NMDA receptor glycine site, while the 3-carboxylic acid targets the inhibitory GlyR. This creates a clear scientific selection criterion based on desired pharmacological outcome.

NMDA receptor glycine site Neuroprotection Excitotoxicity

Spectral Fingerprinting: FTIR and Raman Differentiation from Non-Hydroxylated and 3-Carboxylic Acid Analogs

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid (Aldrich Catalog No. 192961) possesses a unique, repository-verified spectral signature comprising 2 FTIR spectra (mull technique) and 1 Raman spectrum [1]. These spectra are distinct from those of 7-(trifluoromethyl)quinoline-2-carboxylic acid (which lacks the 4-hydroxy/4-oxo tautomeric system) and from 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid, due to differences in hydrogen-bonding patterns and carbonyl stretching frequencies arising from the 2- vs. 3-carboxylic acid position. The exact mass of 257.029978 g/mol (C₁₁H₆F₃NO₃) further provides a high-resolution mass spectrometric handle for identity verification .

Analytical chemistry Quality control Compound identity confirmation

Adenosine A₁ Receptor Binding: A Secondary Pharmacological Differentiation Point

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid binds to the rat adenosine A₁ receptor with a Kᵢ of 369 nM in striatal membrane preparations using [³H]NECA as radioligand [1]. Kynurenic acid is not a known adenosine receptor ligand at comparable concentrations; its primary targets are ionotropic glutamate receptors and GPR35. This additional adenosine A₁ affinity introduces a potential polypharmacological dimension that may be advantageous for neuroprotective research where concurrent adenosine A₁ agonism and NMDA receptor modulation are therapeutically desirable, but represents a confounding variable for studies requiring isolated NMDA receptor modulation.

Adenosine receptor CNS pharmacology Off-target profiling

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic Acid


High-Potency MAO-B Inhibitor Probe for Neurodegenerative Disease Models

With an IC₅₀ of 20 nM against human recombinant MAO-B (versus ~3.1 µM for kynurenic acid), this compound is suited as a high-potency MAO-B chemical probe for cellular and in vivo models of Parkinson's disease and other synucleinopathies, where MAO-B inhibition is a clinically validated mechanism. Its 155-fold potency gain over the endogenous parent compound enables low-nanomolar target engagement that is unattainable with kynurenic acid [1].

NMDA Receptor Glycine Site Antagonism with Defined Isomer Selectivity

As a member of the 2-carboxy-4-hydroxyquinoline class, this compound is appropriate for studies requiring NMDA receptor glycine site antagonism. It must be specifically selected over the 3-carboxylic acid isomer (e.g., 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid), which targets the inhibitory GlyR instead, as demonstrated by head-to-head electrophysiological comparison in recombinant receptor systems [2].

Synthetic Intermediate for 7-CF₃-Substituted Kynurenic Acid Derivatives

The 2-carboxylic acid handle provides a versatile synthetic entry point for amide coupling, esterification, and decarboxylative functionalization to generate focused libraries of 7-CF₃-substituted kynurenic acid analogs. This is supported by patent literature describing 7-trifluoromethyl-thiokynurenic acid and related derivatives as therapeutic agents for neurological disorders [3]. The compound's commercial availability at >95% purity from multiple vendors (MolCore, Chemenu, Leyan) facilitates its use as a reliable building block.

Analytical Reference Standard for Fluorinated Quinoline Quality Control

The authenticated FTIR and Raman spectra available through the Sigma-Aldrich/Wiley spectral libraries, combined with the well-defined exact mass (257.029978 Da), make this compound suitable as a reference standard for identity and purity testing of fluorinated quinoline batches in pharmaceutical QC/QA workflows. This is especially valuable for distinguishing it from the des-hydroxy analog (exact mass 241.035 Da) and the 3-carboxylic acid isomer [4].

Quote Request

Request a Quote for 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.